![molecular formula C9H11N3O4 B1272802 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid CAS No. 59320-41-1](/img/structure/B1272802.png)
4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid
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Overview
Description
4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C9H11N3O4 It is characterized by the presence of an aminoethyl group attached to the amino group of a nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-aminobenzoic acid to form 4-nitrobenzoic acid, which is then reacted with ethylenediamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process would typically include steps such as nitration, amination, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-Aminoethyl)amino]-3-aminobenzoic acid .
Scientific Research Applications
4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with various biological molecules, while the nitro group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Similar structure but lacks the aminoethyl group.
4-[(2-Aminoethyl)amino]-benzoic acid: Similar structure but lacks the nitro group.
3-Nitrobenzoic acid: Lacks both the amino and aminoethyl groups
Uniqueness
4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid is unique due to the presence of both the aminoethyl and nitro groups, which confer distinct chemical and biological properties.
Biological Activity
4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, also known as 4-amino-3-nitrobenzoic acid (CAS No. 59320-41-1), is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H11N3O4. The structure features an amino group and a nitro group attached to a benzoic acid moiety, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that 4-amino-3-nitrobenzoic acid exhibits significant antimicrobial activity. In a study focusing on its effect against various bacterial strains, the compound demonstrated effective inhibition, suggesting potential applications in treating bacterial infections.
Inhibition of Enzymatic Activity
One notable biological activity of this compound is its role as an inhibitor of trans-sialidase (TcTS) from Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that 4-amino-3-nitrobenzoic acid achieved 77% inhibition in enzymatic assays, indicating its potential as a lead compound for developing new anti-Chagas drugs .
The mechanism by which 4-amino-3-nitrobenzoic acid exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to increase the expression level of the TcTS gene in T. cruzi epimastigotes, confirming its direct influence on the enzyme's activity . The nitro group may play a crucial role in modulating the compound's interaction with biological targets.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
Comparative studies with other benzoic acid derivatives have shown that while some exhibit high enzymatic inhibition, they may lack trypanocidal activity. This underscores the unique profile of 4-amino-3-nitrobenzoic acid as both an effective TcTS inhibitor and a potential therapeutic agent .
Properties
IUPAC Name |
4-(2-aminoethylamino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c10-3-4-11-7-2-1-6(9(13)14)5-8(7)12(15)16/h1-2,5,11H,3-4,10H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDQDPCNAIIBSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387670 |
Source
|
Record name | 4-(2-aminoethylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59320-41-1 |
Source
|
Record name | 4-(2-aminoethylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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